Cas no 91903-17-2 (Methyl 7-methoxynaphthalene-1-carboxylate)

Methyl 7-methoxynaphthalene-1-carboxylate structure
91903-17-2 structure
Product Name:Methyl 7-methoxynaphthalene-1-carboxylate
CAS No:91903-17-2
MF:C13H12O3
MW:216.232583999634
CID:767151
Update Time:2025-04-24

Methyl 7-methoxynaphthalene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxylic acid, 7-methoxy-, methyl ester
    • methyl 7-methoxynaphthalene-1-carboxylate
    • 7-Methoxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 7-methoxynaphthalene-1-carboxylate
    • Inchi: 1S/C13H12O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h3-8H,1-2H3
    • InChI Key: XXXUZQMEPNHVAW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=CC=CC(C(=O)OC)=C2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Topological Polar Surface Area: 35.5

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Additional information on Methyl 7-methoxynaphthalene-1-carboxylate

Methyl 7-methoxynaphthalene-1-carboxylate: A Comprehensive Overview

Methyl 7-methoxynaphthalene-1-carboxylate, with the CAS number 91903-17-2, is a compound of significant interest in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a methoxy group at the 7-position and a methyl ester group at the 1-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various applications.

The naphthalene moiety in Methyl 7-methoxynaphthalene-1-carboxylate is a key structural feature that contributes to its aromaticity and stability. The presence of the methoxy group (-OCH3) at the 7-position introduces electron-donating effects, which can influence the electronic properties of the molecule. This substitution pattern is particularly important in determining the compound's reactivity in synthetic reactions and its potential for use in drug design. Recent studies have highlighted the role of such substituted naphthalenes in modulating biological activities, such as anti-inflammatory and antioxidant effects.

The methyl ester group (-COOCH3) at the 1-position of the naphthalene ring adds another layer of functionality to this compound. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids, and they can also serve as intermediates in the preparation of more complex molecules. In Methyl 7-methoxynaphthalene-1-carboxylate, this ester group facilitates further chemical modifications, enabling researchers to explore its potential in diverse chemical transformations. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid, which may exhibit different biological or chemical properties.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing Methyl 7-methoxynaphthalene-1-carboxylate. One notable approach involves Friedel-Crafts acylation reactions, where acetyl groups are introduced onto aromatic rings under specific catalytic conditions. This method has been optimized to achieve high yields and selectivity, making it a preferred route for large-scale production of this compound. Additionally, researchers have explored alternative strategies, such as Suzuki-Miyaura coupling reactions, to construct similar structures with tailored functionalities.

In terms of applications, Methyl 7-methoxynaphthalene-1-carboxylate has shown promise in several areas. In pharmaceutical research, its structural features make it a candidate for drug development targeting various diseases. For example, derivatives of this compound have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cell proliferation. Furthermore, its aromaticity and substituent effects make it a valuable component in materials science, particularly in the design of organic semiconductors and optoelectronic devices.

The synthesis and characterization of Methyl 7-methoxynaphthalene-1-carboxylate have also contributed to our understanding of naphthalene-based compounds' electronic properties. Advanced computational methods, such as density functional theory (DFT), have been employed to study the molecule's electronic structure and reactivity. These studies have provided insights into how substituents like methoxy and methyl groups influence the molecule's frontier molecular orbitals, which are critical for predicting its behavior in chemical reactions.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like Methyl 7-methoxynaphthalene-1-carboxylate. Recent research has focused on identifying microbial strains capable of metabolizing such aromatic compounds under various environmental conditions. This knowledge is essential for assessing their environmental impact and developing strategies for waste management and pollution control.

In conclusion, Methyl 7-methoxynaphthalene-1-carboxylate (CAS No: 91903-17-2) is a versatile compound with a rich structural framework that offers numerous opportunities for chemical innovation. Its unique combination of functional groups makes it a valuable tool in organic synthesis, pharmaceutical research, and materials science. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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